Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Medicinal Chemistry Process Chemistry Solid-Phase Synthesis

Ethyl 2-(1,1-dioxidothiomorpholino)acetate (CAS 343334-01-0) is a thiomorpholine derivative featuring a sulfone (1,1-dioxide) group and an ethyl acetate side chain on the ring nitrogen. It serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing compounds targeting HIV-1 maturation and other therapeutic areas.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
CAS No. 343334-01-0
Cat. No. B1303009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,1-dioxidothiomorpholino)acetate
CAS343334-01-0
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCS(=O)(=O)CC1
InChIInChI=1S/C8H15NO4S/c1-2-13-8(10)7-9-3-5-14(11,12)6-4-9/h2-7H2,1H3
InChIKeyKWVBKMSCALADDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.2 [ug/mL]

Ethyl 2-(1,1-Dioxidothiomorpholino)acetate: Core Physicochemical and Structural Baseline for Thiomorpholine Dioxide Ester Selection


Ethyl 2-(1,1-dioxidothiomorpholino)acetate (CAS 343334-01-0) is a thiomorpholine derivative featuring a sulfone (1,1-dioxide) group and an ethyl acetate side chain on the ring nitrogen. It serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing compounds targeting HIV-1 maturation and other therapeutic areas. Its solid-state property is immediately distinct from its non-dioxide analog: it exhibits a melting point of 66–68 °C [1], while the non-dioxide variant (CAS 39981-80-1) is a liquid at ambient temperature. The boiling point is predicted at 383.5±37.0 °C, with a density of 1.2±0.1 g/cm³ .

Why Ethyl 2-(1,1-Dioxidothiomorpholino)acetate Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the thiomorpholine acetate ester class is not feasible because the 1,1-dioxide group fundamentally alters the electronic, steric, and physicochemical profile of the molecule. Comparing to its non-dioxide analog (CAS 39981-80-1), the target compound exhibits a boiling point increase of over 110 °C (from 271.2 °C to 383.5 °C) and a density shift from 1.106 to 1.2 g/cm³ . These changes directly influence formulation handling, purification crystallization, and downstream reactivity in amidation or transesterification steps, making the dioxide ester a unique synthetic building block where specific sulfone-derived properties are required.

Quantitative Differentiation Evidence for Ethyl 2-(1,1-Dioxidothiomorpholino)acetate Versus Closest Analogs


Solid-State Handling Advantage Over Liquid Non-Dioxide Analog

The target compound is a crystalline solid with a melting point of 66–68 °C [1], in contrast to the non-dioxide ethyl thiomorpholin-4-ylacetate (CAS 39981-80-1), which has no reported melting point and is handled as a liquid at standard conditions . This solid-state property simplifies weighing accuracy, storage stability, and purification by recrystallization.

Medicinal Chemistry Process Chemistry Solid-Phase Synthesis

Enhanced Boiling Point for High-Temperature Reaction Compatibility

The predicted boiling point of the target dioxide ester is 383.5±37.0 °C at 760 mmHg , substantially higher than the 271.2 °C observed for the non-dioxide ethyl ester analog . This 112 °C increase suggests greater thermal stability, allowing its use in reactions requiring elevated temperatures without rapid volatilization or decomposition.

Organic Synthesis Thermal Stability Reaction Engineering

Increased Density and Altered Solubility Parameters Relative to Non-Dioxide Analog

The target compound has a density of 1.2±0.1 g/cm³ , compared to 1.106 g/cm³ for the non-dioxide analog . This 8.5% increase in density reflects the additional mass and polarity of the sulfone group, which is expected to lower the logP and increase aqueous solubility, as indicated by an XLogP3 of -0.3 .

Formulation Science Chromatography Purification

Validated Purity and Batch-to-Batch Reproducibility via Independent QC Documentation

Commercial suppliers like Bidepharm provide batch-specific analytical documentation including NMR, HPLC, and GC for this compound, with a standard purity specification of >95% . In contrast, many in-class analogs from generic sources do not guarantee such multi-technique batch certification, introducing variability in research outcomes.

Quality Control Procurement Analytical Chemistry

Optimal Application Domains for Ethyl 2-(1,1-Dioxidothiomorpholino)acetate Based on Differentiation Evidence


Solid-Supported Synthesis and Automated Medicinal Chemistry Platforms

The solid physical state of the compound (melting point 66–68 °C) [1] makes it directly compatible with automated solid-dispensing systems used in high-throughput parallel synthesis. Unlike liquid analogs, it can be accurately weighed by automated handlers without the need for solution-phase aliquoting, reducing solvent waste and improving stoichiometric precision in library production.

High-Temperature Amidation and Transesterification Reactions

With a boiling point exceeding 380 °C , the dioxide ester remains in the liquid phase at temperatures well above those where the non-dioxide analog would volatilize. This enables its use as a building block in solvent-free or high-boiling-point solvent reactions such as amidation with poorly nucleophilic amines, where higher thermal energy is needed to achieve acceptable kinetics.

Synthesis of HIV-1 Maturation Inhibitors and Sulfone-Containing Drug Candidates

The 1,1-dioxidothiomorpholino moiety is a critical pharmacophore in second-generation HIV-1 maturation inhibitors like GSK3532795 [2]. The ethyl ester serves as a direct precursor for introducing this sulfone group into lead compounds. Its use ensures that the final drug candidate retains the desired polarity and metabolic stability conferred by the dioxide group, which is lost if a non-dioxide or methyl ester analog is substituted.

Chromatography Method Development Requiring Increased Polarity

The negative XLogP3 of -0.3 and higher density relative to the non-dioxide analog make this compound a useful standard for developing reversed-phase HPLC methods for polar sulfone-containing intermediates. Its distinct retention time profile helps calibrate separation systems for complex reaction mixtures where polar impurities co-elute with less polar ester analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.